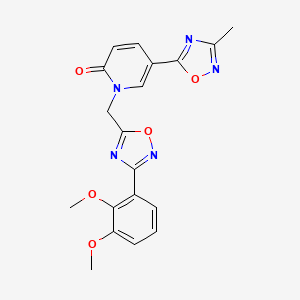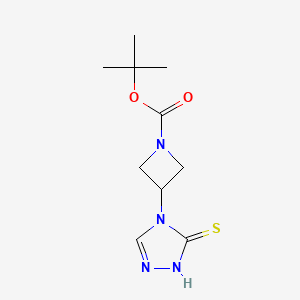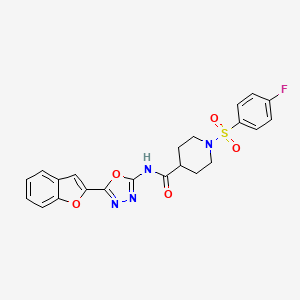![molecular formula C11H10F3N3O4 B2670136 (E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine CAS No. 338960-16-0](/img/structure/B2670136.png)
(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a nitro group (-NO2), an imine group (=NH), a methoxy group (-OCH3), and a trifluoromethoxy group (-OCF3) attached to a phenyl ring. The presence of these groups could give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electron-withdrawing nitro and trifluoromethoxy groups, which could potentially impact the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the nitro, imine, and trifluoromethoxy groups. The nitro group is a strong electron-withdrawing group and could make the compound susceptible to nucleophilic attack. The imine group could potentially undergo hydrolysis, reduction, or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could potentially increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique
Photoreactive and Photochromic Materials
Studies have demonstrated the use of compounds with nitro, methoxy, and imine groups in creating materials that exhibit photochromic properties. For instance, N-phenyl-2-aminotropones and their derivatives have been shown to undergo prototropic tautomerism and exhibit solid-state photochromism, a property that could be harnessed for creating smart materials and optical devices (Ito, Amimoto, & Kawato, 2011).
Medicinal Chemistry
In the field of medicinal chemistry, compounds with structures similar to "(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine" have been explored for their biological activities. For example, analogs of 4-nitrobenzylthioinosine have been studied for their ability to inhibit nucleoside transport, showcasing the potential of nitro and methoxy substituted compounds in developing therapeutic agents (Tromp et al., 2004).
Organic Synthesis and Catalysis
Compounds containing nitro, imine, and methoxy groups are pivotal in organic synthesis and catalysis. The Lewis acid-catalyzed addition of nitroalkanes to imines, yielding beta-nitro amines, exemplifies the utility of such molecules in synthesizing complex organic compounds (Anderson, Peace, & Pih, 2000).
Chemical Sensitivity and Substitution Reactions
Research on the influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom in N1N1-dimethylbenzamidines provides insights into the chemical behavior of similarly structured compounds. Such studies are crucial for understanding reactivity patterns and designing molecules with desired properties (Oszczapowicz & Krawczyk, 1989).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O4/c1-20-16-7-9(17(18)19)6-15-8-2-4-10(5-3-8)21-11(12,13)14/h2-7,16H,1H3/b9-7+,15-6? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHVAQIEFUXLQL-OTQCZTGLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NC1=CC=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(\C=NC1=CC=C(C=C1)OC(F)(F)F)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-(Dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2670060.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670063.png)
![1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2670064.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2670065.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670068.png)
![2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2670069.png)
![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2670070.png)
![1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2670073.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2670076.png)